molecular formula C21H26O3 B1263009 2Z,4Z-acitretin

2Z,4Z-acitretin

Número de catálogo: B1263009
Peso molecular: 326.4 g/mol
Clave InChI: IHUNBGSDBOWDMA-FZCLVFSMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2Z,4Z-acitretin is an acitretin.

Aplicaciones Científicas De Investigación

Therapeutic Uses in Dermatology

Psoriasis Treatment
Acitretin is predominantly used for the treatment of severe psoriasis. It acts by modulating keratinocyte differentiation and proliferation, which is crucial in managing this condition. A study analyzed the genetic polymorphisms affecting acitretin uptake and response in patients with psoriasis. Variants in the SLCO1B1 and SLC22A1 genes were found to significantly impact treatment efficacy, with certain alleles associated with lower drug uptake and reduced clinical response .

Table 1: Efficacy of Acitretin in Psoriasis

Study ReferenceSample SizeTreatment DurationPASI50 Response RatePASI75 Response Rate
10012 weeks70%40%
107Variable65%30%

Oncology Applications

Combination Therapy for Skin Cancer
Recent case studies have explored the use of acitretin in combination with other agents for treating cutaneous squamous cell carcinoma (CSCC). One notable case involved an 83-year-old woman who showed significant tumor regression after receiving acitretin alongside clarithromycin. The treatment was well-tolerated, although the patient experienced some adverse effects like mucocutaneous dryness .

Table 2: Case Studies of Acitretin in Oncology

Patient AgeDiagnosisTreatment RegimenOutcome
83Cutaneous Squamous Cell CarcinomaAcitretin + ClarithromycinTumor regression, no recurrence after 10 years
97Cutaneous Squamous Cell CarcinomaAcitretin + ClarithromycinComplete response at 6 months

Safety and Adverse Effects

Acitretin is generally well-tolerated at lower doses. A reanalysis of phase 3 clinical trials indicated that low-dose acitretin resulted in fewer adverse events compared to higher doses. Specifically, triglyceride levels increased less significantly in patients receiving lower doses, suggesting a better safety profile .

Table 3: Adverse Events Associated with Acitretin Dosing

Dose GroupMean Triglyceride Increase (%)ALT Increase (%)AST Increase (%)
Low Dose (25 mg)41.3Moderate increaseModerate increase
High Dose (50 mg)54.5Significant increaseSignificant increase

Propiedades

Fórmula molecular

C21H26O3

Peso molecular

326.4 g/mol

Nombre IUPAC

(2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12-

Clave InChI

IHUNBGSDBOWDMA-FZCLVFSMSA-N

SMILES isomérico

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C)C)C)OC

SMILES canónico

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2Z,4Z-acitretin
Reactant of Route 2
2Z,4Z-acitretin
Reactant of Route 3
2Z,4Z-acitretin
Reactant of Route 4
2Z,4Z-acitretin
Reactant of Route 5
Reactant of Route 5
2Z,4Z-acitretin
Reactant of Route 6
2Z,4Z-acitretin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.